1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole
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Description
1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.358. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzimidazoles are known to interact with a variety of biological targets, including enzymes and receptors, influencing cellular pathways in a targeted manner .
Mode of Action
Benzimidazoles are known to exert their effects through various mechanisms, depending on the specific substitutions on the benzimidazole ring .
Biochemical Pathways
Benzimidazoles are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the benzimidazole motif in a compound is known to impart unique pharmacological properties, including increased stability and bioavailability .
Result of Action
Benzimidazoles are known to have a wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, among others .
Action Environment
The stability and efficacy of benzimidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
This suggests that 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole might interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
6-nitro-2-phenyl-1-phenylmethoxybenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)22(26-14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSSOJRCXMXBAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.